N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 894042-65-0
VCID: VC11914550
InChI: InChI=1S/C19H22N4O5S2/c1-26-14-4-2-3-13(10-14)23-11-12(9-15(23)24)17(25)20-18-21-22-19(30-18)29-8-5-16-27-6-7-28-16/h2-4,10,12,16H,5-9,11H2,1H3,(H,20,21,25)
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
Molecular Formula: C19H22N4O5S2
Molecular Weight: 450.5 g/mol

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 894042-65-0

VCID: VC11914550

Molecular Formula: C19H22N4O5S2

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide - 894042-65-0

Description

Molecular Formula and Weight

  • Molecular Formula: C17H19N3O4S2

  • Molecular Weight: Approximately 409.48 g/mol

Structural Features

The compound consists of:

  • A 1,3-dioxolane ring, which contributes to its stability and hydrophilic properties.

  • A 1,3,4-thiadiazole moiety, known for its bioactivity in medicinal chemistry.

  • A pyrrolidine ring with a carboxamide group, which enhances its potential for biological interactions.

  • A methoxyphenyl group, which may influence its pharmacokinetics and binding affinity.

Key Functional Groups

  • Sulfanyl (-S-) group: Enhances electron density and reactivity.

  • Carboxamide (-CONH-) group: Plays a role in hydrogen bonding and receptor binding.

  • Methoxy (-OCH3) group: Modifies lipophilicity and electronic properties.

General Synthesis Approach

The compound can be synthesized through a multistep reaction involving:

  • Preparation of the thiadiazole core by reacting a hydrazine derivative with carbon disulfide under basic conditions.

  • Introduction of the dioxolane moiety via nucleophilic substitution using ethylene glycol derivatives.

  • Coupling of the thiadiazole intermediate with a pyrrolidine derivative containing the carboxamide group.

Reaction Conditions

  • Reagents: Carbon disulfide, hydrazine hydrate, ethylene glycol derivatives.

  • Catalysts: Potassium carbonate or other bases for thiadiazole formation.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Pharmacological Potential

Compounds containing the 1,3,4-thiadiazole scaffold are known for diverse biological activities:

  • Antimicrobial: Effective against bacterial and fungal strains.

  • Anti-inflammatory: Potential inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).

  • Anticancer: Interaction with DNA or inhibition of enzymes critical to cell proliferation.

Molecular Docking Studies

Preliminary docking studies suggest that the compound may bind effectively to active sites of target proteins due to:

  • Hydrogen bonding via the carboxamide group.

  • π–π stacking interactions involving the methoxyphenyl ring.

Spectroscopic Techniques

To confirm the structure:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide insights into functional groups and connectivity.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies key functional groups such as -CONH-, -OCH3, and -S-.

Crystallography

X-ray diffraction studies could reveal precise molecular geometry and intermolecular interactions.

Research Implications

This compound represents a promising candidate for further exploration in drug discovery due to its structural complexity and functional versatility:

  • Its thiadiazole core suggests potential for enzyme inhibition or receptor modulation.

  • The dioxolane ring may improve water solubility, enhancing bioavailability.

Future research should focus on:

  • Biological assays to evaluate antimicrobial, anti-inflammatory, or anticancer activities.

  • Optimization of synthetic routes for higher yields and purity.

  • Toxicological studies to assess safety profiles.

This comprehensive analysis highlights the significance of N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a multifunctional compound with potential applications in medicinal chemistry. Further experimental validation is essential to unlock its full therapeutic potential.

CAS No. 894042-65-0
Product Name N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula C19H22N4O5S2
Molecular Weight 450.5 g/mol
IUPAC Name N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H22N4O5S2/c1-26-14-4-2-3-13(10-14)23-11-12(9-15(23)24)17(25)20-18-21-22-19(30-18)29-8-5-16-27-6-7-28-16/h2-4,10,12,16H,5-9,11H2,1H3,(H,20,21,25)
Standard InChIKey RHAQUHTUOPOBSS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
PubChem Compound 24892098
Last Modified Nov 23 2023

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